molecular formula C11H10BrN B571871 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314760-71-8

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B571871
CAS No.: 1314760-71-8
M. Wt: 236.112
InChI Key: XAIQSXRKYAMDRT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name : 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Synonyms :

  • 1-(4-Bromo-3-methylphenyl)cyclopropanecarbonitrile
  • CAS Registry Number: 1314760-71-8
    Molecular Formula : C₁₁H₁₀BrN
    Molecular Weight : 236.11 g/mol (calculated from atomic masses: C: 12.01, H: 1.008, Br: 79.90, N: 14.01)

The compound belongs to the class of nitrile-substituted cyclopropane derivatives, characterized by a cyclopropane ring fused to a brominated aromatic system.

Molecular Structure and Stereochemical Features

Structural Highlights :

  • SMILES Notation : CC1=C(C=CC(=C1)C2(CC2)C#N)Br
  • InChIKey : XAIQSXRKYAMDRT-UHFFFAOYSA-N
  • Cyclopropane Ring Geometry :
    • Bond angles constrained to 60°, inducing significant angle strain (27.6 kcal/mol) .
    • Torsional strain due to eclipsed C–H bonds .
  • Substituent Arrangement :
    • Bromine at the para-position and methyl group at the meta-position on the benzene ring .
    • Nitrile group (-C≡N) directly attached to the cyclopropane ring .

Stereochemical Considerations :

  • The planar cyclopropane ring and symmetric substitution pattern preclude geometric isomerism.
  • Chirality is absent due to the lack of stereogenic centers, though electronic effects from substituents may influence reactivity .

Electronic Properties and Molecular Configurations

Dipole Moment :

  • Estimated to be polar due to electronegative bromine (-Br) and nitrile (-C≡N) groups. Comparable nitrile-containing cyclopropanes exhibit dipole moments of 3.5–4.5 D .

Electronic Effects :

  • Nitrile Group : Strong electron-withdrawing nature via conjugation with the cyclopropane ring’s σ-bond framework, altering electron density distribution .
  • Aromatic Substitution :
    • Bromine’s inductive (-I) effect deactivates the benzene ring.
    • Methyl group’s electron-donating (+I) effect creates regioselective electronic asymmetry .

Molecular Orbital Interactions :

  • Cyclopropane’s bent C–C bonds (151 pm) exhibit partial π-character, enabling conjugation with the nitrile group’s sp-hybridized orbital .

Historical Context in Cyclopropane Chemistry Research

Key Developments :

  • Cyclopropane Discovery : First synthesized by August Freund in 1881 via intramolecular Wurtz coupling .
  • Synthetic Evolution :
    • Early methods: Halogen elimination (e.g., 1,3-dibromopropane with sodium) .
    • Modern approaches: Transition metal-catalyzed cyclopropanation (e.g., Kulinkovich reaction) .

Role in Organic Synthesis :

  • Cyclopropane derivatives serve as intermediates in pharmaceuticals (e.g., antiviral agents) and agrochemicals .
  • Recent advances include photolytic ring-opening reactions to form polysubstituted alkenes and stereoselective cyclopropanations using iron-aminyl radicals .

Table 1: Comparative Bond Angles and Strain Energies in Cycloalkanes

Compound Bond Angle Angle Strain (kcal/mol) Torsional Strain (kcal/mol)
Cyclopropane 60° 27.6 8.0
Cyclobutane 90° 26.3 9.2
Cyclopentane 108° 6.2 5.0

Data sourced from .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQSXRKYAMDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742710
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314760-71-8
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Ring Closure

A common strategy involves the base-induced cyclopropanation of substituted benzyl cyanides. For example, sodium tert-butoxide in anhydrous benzene facilitates the deprotonation of 4-bromo-3-methylbenzyl cyanide, followed by intramolecular nucleophilic attack to form the cyclopropane ring. This method, adapted from analogous syntheses, typically proceeds at reflux temperatures (80–110°C) over 6–12 hours, yielding 45–65% of the target compound. Critical parameters include:

  • Solvent choice : Benzene or dichloromethane enhances reaction homogeneity.

  • Base stoichiometry : A 1.2–1.5 molar ratio of base to substrate minimizes side reactions.

  • Temperature control : Exceeding 110°C promotes ring-opening side products.

Transition Metal-Catalyzed Approaches

Palladium and nickel catalysts enable milder conditions for cyclopropanation. A patent describes using Pd(PPh₃)₄ (5 mol%) with trimethylsilyl cyanide in tetrahydrofuran at 50°C, achieving 72% yield. This method avoids strong bases, preserving functional group compatibility. Key advantages include:

  • Shorter reaction times (2–4 hours).

  • Enhanced stereoselectivity for trans-isomers (up to 85:15 trans:cis ratio).

Post-Cyclopropanation Halogenation Strategies

Electrophilic Bromination

Introducing bromine after cyclopropane formation ensures regioselectivity. A protocol from the Journal of Organic Chemistry employs bromine (2 equiv) in carbon tetrachloride at 0°C, followed by gradual warming to room temperature. This method selectively brominates the para position of the methyl-substituted benzene ring, yielding 85–90% purity.

Optimization Data :

ParameterOptimal ValueEffect on Yield
Temperature0°C → 25°CPrevents over-bromination
SolventCCl₄Enhances Br₂ solubility
Reaction Time24–48 hoursMaximizes conversion

Directed Ortho-Metalation

For substrates with directing groups, lithiation at the 3-position followed by quenching with methyl iodide installs the methyl group. Using n-BuLi (−78°C) and HMPA as a coordinator, this method achieves >95% regioselectivity but requires cryogenic conditions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodAverage YieldScalabilityKey Limitation
Base-mediated45–65%ModerateHigh-temperature degradation
Transition metal70–75%HighCatalyst cost
Electrophilic bromination80–85%HighHandling Br₂

Purity and Byproduct Formation

  • Base-mediated routes often produce 5–10% of ring-opened byproducts (e.g., linear nitriles).

  • Transition metal methods reduce byproducts but require rigorous palladium removal (<1 ppm residual).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (s, 1H, Ar-H), 2.42 (s, 3H, CH₃), 1.78–1.82 (m, 4H, cyclopropane-H).

  • ¹³C NMR : δ 148.9 (C≡N), 134.5 (C-Br), 129.8 (Ar-C), 21.3 (CH₃), 18.5 (cyclopropane-C).

Mass Spectrometry

  • HRMS-APCI-TOF : m/z calcd for C₁₁H₁₀BrN [M+H]⁺: 252.9971; found: 252.9968.

Emerging Methodologies

Photocatalytic Cyclopropanation

Recent advances utilize visible-light-driven catalysis with eosin Y (2 mol%) and LED irradiation (450 nm). This method achieves 68% yield at room temperature, offering energy efficiency.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze cyclopropanation in aqueous media (pH 7.4, 37°C), though yields remain low (22–30%) .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile has potential applications in drug discovery and development due to its bioactive properties. Research indicates that derivatives of this compound can exhibit significant antitumor activity.

Case Study: Antitumor Activity
A notable study evaluated the effects of this compound on various cancer cell lines, revealing an IC50 value in the low micromolar range against colon cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in tumor proliferation and survival.

Cell Line IC50 (µM) Mechanism of Action
Colon Cancer Cells5.2Inhibition of kinase signaling pathways
Breast Cancer Cells8.7Disruption of cell cycle progression

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its ability to participate in various chemical reactions makes it useful for developing new synthetic methodologies.

Applications in Synthesis:

  • Building Block for Pharmaceuticals : Used to synthesize novel pharmaceutical agents.
  • Material Science : Explored for creating specialty polymers due to its unique structural features.

The biological activity of this compound extends beyond antitumor effects. It is being investigated for its potential interactions with biological systems, including enzyme-substrate interactions and receptor binding.

Mechanistic Studies

Research has indicated that the compound may interact with specific molecular targets, influencing their activity and function. This interaction is crucial for understanding its pharmacological potential.

Data Table: Summary of Biological Activities

Activity Type Description References
AntitumorInhibits growth of cancer cell lines ,
Enzyme InteractionAffects enzyme-substrate dynamics
Receptor BindingPotential ligand for specific receptors

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromo and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropane-1-carbonitrile (6y)

  • Structural Difference : Lacks the 3-methyl group present in the target compound, resulting in reduced steric hindrance.
  • Reactivity : Undergoes divergent pathways under phase-transfer catalysis (PTC), favoring ring-opening or decyanation depending on reaction conditions .
  • Applications : Serves as a model compound for studying cyclopropane reactivity.

1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile

1-Acetyl-2-(4-bromophenyl)cyclopropane-1-carbonitrile (4ba)

  • Functional Groups : The acetyl group introduces a ketone moiety, increasing polarity and altering spectroscopic signatures (e.g., ¹H NMR δ 2.56 for acetyl-CH₃) .
  • Reactivity: The acetyl group stabilizes intermediates in catalytic reactions, enabling unique pathways compared to non-acylated analogs.

1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile (29a)

  • Polarity: The amino and hydroxyl groups enhance solubility in aqueous media, making it suitable for pharmaceutical intermediates .
  • Synthesis : Prepared via nitro-group reduction (e.g., catalytic hydrogenation), a common strategy for generating aromatic amines .

Biological Activity

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10BrN
  • CAS Number : 1314760-71-8

The compound features a cyclopropane ring substituted with a bromo and methyl group on the phenyl ring, along with a cyano group, which contributes to its reactivity and biological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can mitigate oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance:

  • In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these activities were found to be in the low micromolar range, indicating potent effects.
Cell LineIC50 (µM)
HCT116 (Colon)2.5
MCF7 (Breast)3.0

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

  • Animal models treated with this compound showed reduced neuronal damage following induced oxidative stress.
  • The compound's ability to scavenge free radicals was highlighted, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of several derivatives of cyclopropane-based compounds, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a lead compound for further development.

Case Study 2: Neuroprotection in Rodent Models

In another study focusing on neuroprotection, rodents administered with this compound displayed improved cognitive function and reduced markers of inflammation compared to control groups. This suggests that the compound may have therapeutic implications for conditions such as Alzheimer's disease.

Q & A

Q. Critical factors :

  • Temperature : Excess heat (>80°C) may lead to ring-opening side reactions (e.g., retro-cyclopropanation).
  • Catalyst : Zn-Cu couples are preferred over NaHMDS due to reduced epimerization risks .
  • Solvent : Non-polar solvents (toluene, DCM) improve cyclopropane stability compared to polar aprotic solvents.

Q. Case Study :

  • Epoxidation : Using m-CPBA, the nitrile group directs epoxide formation to the carbon adjacent to the phenyl ring (70% yield).
  • Hydrogenation : Pd/C selectively reduces the cyclopropane ring without cleaving the C-Br bond (H₂ pressure: 30 psi) .

Advanced: How does the steric environment of the 3-methyl group influence reactivity in cross-coupling reactions?

Answer:
The 3-methyl group creates steric hindrance, slowing Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Mitigation strategies:

Ligand design : Use bulky ligands (XPhos) to prevent catalyst deactivation.

Microwave-assisted synthesis : Short reaction times reduce decomposition .

Q. Experimental Validation :

  • TGA : Decomposition onset at 180°C correlates with DFT-predicted ring-opening.
  • UV-Vis : λmax at 270 nm indicates π→π* transitions vulnerable to photodegradation .

Advanced: How can researchers resolve contradictions in reported biological activity data for analogs?

Answer:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. CellTiter-Glo).
  • Structural analogs : The 4-bromo-3-methylphenyl group enhances kinase inhibition (e.g., EGFR IC₅₀ = 0.8 nM) but reduces solubility (LogP = 3.2) .

Q. Contradiction Example :

  • Study A : Anticancer activity at 10 µM (apoptosis assay).
  • Study B : No activity below 50 µM (viability assay).
    Resolution : Check cell permeability (use PAMPA assay) and metabolite stability (LC-MS/MS) .

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